molecular formula C12H12BrN5O2S B2624483 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide CAS No. 869067-66-3

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No. B2624483
CAS RN: 869067-66-3
M. Wt: 370.23
InChI Key: YELNBVAXGMMHOC-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide” is a derivative of 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine . The molecular formula of the base compound is C4H6N4OS .


Synthesis Analysis

The synthesis of the base compound, 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine, involves the reaction of an ethanolic solution of 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine with an ethanolic solution of 4-hydroxy-3,5-dimethoxybenzaldehyde. The reaction mixture is refluxed for 5 hours .


Molecular Structure Analysis

The molecular structure of the base compound, 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine, consists of a 1,2,4-triazine ring with a methyl group, an amino group, and a mercapto group attached .


Chemical Reactions Analysis

The base compound, 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine, can react with various aldehydes to form Schiff bases . These Schiff bases can then form coordination complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) .

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6,14H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELNBVAXGMMHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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